BOC-D-Leucine monohydrate

Chiral Purity Enantiomeric Excess Peptide Synthesis

Selecting BOC-D-Leucine monohydrate over common substitutes is critical for peptide synthesis success. The D-configuration imparts the correct stereochemistry for target binding; using the L-enantiomer creates a diastereomer with potentially abolished activity. The acid-labile Boc group is orthogonal to Fmoc chemistry, avoiding the incompatible base-labile deprotection of Fmoc-D-leucine. The crystalline monohydrate ensures precise stoichiometry and superior stability versus anhydrous material. With verified chiral HPLC purity ≥99.5% and specific rotation +22° to +28°, this building block guarantees enantiomeric fidelity for Boc-SPPS, peptidomimetic drug discovery, and pharmaceutical intermediate synthesis.

Molecular Formula C11H23NO5
Molecular Weight 249.307
CAS No. 16937-99-8; 200937-17-3
Cat. No. B2979940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-D-Leucine monohydrate
CAS16937-99-8; 200937-17-3
Molecular FormulaC11H23NO5
Molecular Weight249.307
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
InChIInChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1
InChIKeyURQQEIOTRWJXBA-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BOC-D-Leucine Monohydrate (CAS 16937-99-8): Chiral Purity and Identity Specifications for Peptide Synthesis


BOC-D-Leucine monohydrate (CAS 16937-99-8; 200937-17-3) is an N-Boc-protected form of the unnatural D-enantiomer of leucine, a branched-chain amino acid . It is a white crystalline powder with the molecular formula C11H21NO4·H2O and a molecular weight of 249.31 g/mol . The compound is primarily employed as a chiral building block in solid-phase peptide synthesis (SPPS), where the tert-butyloxycarbonyl (Boc) group provides temporary Nα-amino protection that can be selectively removed under acidic conditions . Its D-configuration imparts distinct stereochemical properties compared to its L-counterpart, enabling the construction of peptides with specific conformational constraints and enhanced resistance to proteolytic degradation [1].

Why BOC-D-Leucine Monohydrate Cannot Be Interchanged with Generic Analogs in Chiral Synthesis


Substituting BOC-D-Leucine monohydrate with seemingly similar compounds—such as its enantiomer BOC-L-leucine, the alternative Fmoc-protected D-leucine, or the unprotected D-leucine—introduces distinct physicochemical, stereochemical, and procedural liabilities that critically impact downstream peptide synthesis and final product quality [1]. The D-configuration of the leucine residue dictates the three-dimensional structure and biological activity of the resultant peptide; using the L-enantiomer yields a diastereomer with potentially altered or abolished target binding [2]. Furthermore, the choice of Nα-protecting group (Boc vs. Fmoc) governs the entire synthetic strategy, as each employs mutually exclusive orthogonal deprotection chemistries (acid-labile vs. base-labile) and exhibits different solubility and coupling kinetics . The monohydrate crystalline form also offers practical advantages in handling and formulation stability compared to the anhydrous material or alternative salts . The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Differentiation: BOC-D-Leucine Monohydrate vs. Key Analogs and Alternatives


Chiral HPLC Purity: Differentiating from Generic HPLC Purity Grades

BOC-D-Leucine monohydrate is commercially available with a verified chiral HPLC purity of ≥ 99.5%, ensuring minimal contamination from the undesired L-enantiomer . In contrast, standard BOC-L-leucine and BOC-D-leucine products are frequently specified only by non-chiral HPLC or titration methods (e.g., ≥ 98.0% by HPLC or neutralization titration) which do not quantify enantiomeric impurities . This differentiation is critical as even trace amounts of the wrong enantiomer can lead to diastereomer formation during peptide coupling, compromising the stereochemical integrity of the final product.

Chiral Purity Enantiomeric Excess Peptide Synthesis

Specific Optical Rotation: Verifiable Enantiomeric Identity vs. L-Enantiomer

The specific optical rotation provides a quantitative, verifiable measure of enantiomeric identity. BOC-D-Leucine monohydrate exhibits a positive specific rotation of [α]D20 = +22.0° to +28.0° (c=2, AcOH) . Its enantiomer, BOC-L-leucine, exhibits a negative specific rotation of [α]D20 = -22.0° to -26.0° (c=2, AcOH) . This clear sign inversion allows for rapid, unambiguous identification of the correct enantiomer in receiving QC, preventing costly mix-ups that could derail entire synthetic campaigns.

Stereochemistry Optical Purity Chiral Identity

Melting Point Range: Differentiating Physical Form from Fmoc-Protected Alternative

The melting point of BOC-D-Leucine monohydrate (85-87 °C) is significantly lower than that of the alternative Fmoc-D-leucine (148-163 °C) . This difference is a direct consequence of the distinct protecting groups (Boc vs. Fmoc) and the presence of a water of hydration. In QC laboratories, melting point is a rapid, low-cost identity check; a value in the 85-87 °C range confirms receipt of the correct Boc-protected, hydrated form, whereas a value >140 °C would immediately signal a potential substitution error with the Fmoc analog.

Physical Characterization Crystalline Form Quality Control

Storage Stability: Prolonged Shelf-Life Under Recommended Conditions vs. Unprotected Amino Acid

BOC-D-Leucine monohydrate demonstrates defined long-term stability under specified storage conditions. In lyophilized powder form stored at -20 °C, it is reported stable for up to 36 months [1]. This is a critical practical advantage over the unprotected D-leucine free base, which is typically stored at room temperature but is more prone to degradation and microbial contamination over extended periods due to its free amino group. This quantifiable stability data supports bulk procurement and inventory planning for long-term research projects.

Stability Storage Shelf-Life Procurement Planning

Solid-Phase Peptide Synthesis Compatibility: Orthogonal Boc-Strategy vs. Fmoc-Strategy

BOC-D-Leucine monohydrate is the standard building block for Boc-based solid-phase peptide synthesis (SPPS) . The Boc group is removed under acidic conditions (e.g., TFA), which is orthogonal to the base-labile Fmoc group. This forces a fundamental choice in synthetic strategy. While direct coupling efficiency data for this specific derivative is scarce, it is well-established that Boc-SPPS generally requires specialized equipment for HF cleavage and is favored for certain difficult sequences or when synthesizing peptides prone to aggregation or aspartimide formation during Fmoc synthesis [1]. Selection of this compound therefore dictates the entire downstream synthetic workflow and equipment requirements.

SPPS Boc Chemistry Fmoc Chemistry Synthetic Strategy

Crystalline Monohydrate Form: Differentiating from Anhydrous Material and Other Solvates

BOC-D-Leucine monohydrate is supplied as a well-defined crystalline monohydrate with a specified water content (e.g., 5.0 to 9.0% by Karl Fischer titration) . This is in contrast to the anhydrous form or other solvates, which may exhibit different solubility, stability, and handling characteristics. The defined hydrate form ensures batch-to-batch consistency in weighing and formulation, as the stoichiometric water of hydration is accounted for in the molecular weight calculation (249.31 g/mol) . This avoids the variable water content often found in hygroscopic anhydrous amino acid derivatives, which can lead to inaccurate stoichiometry in coupling reactions.

Solid Form Hydrate Formulation Stability

High-Value Application Scenarios for BOC-D-Leucine Monohydrate Based on Quantitative Evidence


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This is the primary application for which BOC-D-Leucine monohydrate is designed . The Boc group is orthogonal to Fmoc chemistry, making it essential for laboratories employing Boc-SPPS. The high chiral purity (≥ 99.5%) minimizes the risk of introducing the L-enantiomer, which would result in a diastereomeric peptide with potentially altered biological activity . The defined monohydrate form ensures accurate stoichiometry during automated synthesis cycles. This scenario is particularly relevant for the synthesis of peptides requiring D-amino acids to confer enhanced proteolytic stability or unique conformational properties, such as in peptidomimetic drug candidates or antimicrobial peptides [1].

Synthesis of Chiral Intermediates for Drug Development (e.g., Anti-Viral Agents)

BOC-D-Leucine monohydrate is employed as a chiral building block in the synthesis of complex pharmaceutical intermediates. For instance, it is specified as a chiral acid (N-Boc-D-leucine) in patented methods for preparing therapeutic compounds, where its stereochemistry is crucial for the desired activity of the final drug substance [2]. The verifiable specific rotation (+22° to +28°) provides a QC check to ensure the correct enantiomer is used in these regulated processes . Its application in synthesizing precursors for anti-HIV drugs and hepatitis virus inhibitors has been noted [3].

Preparation of Enantiomerically Pure Peptide Standards and Reference Materials

The availability of BOC-D-Leucine monohydrate with a certified chiral HPLC purity of ≥ 99.5% makes it suitable for preparing peptide standards and reference materials where absolute stereochemical purity is paramount . In analytical method development and validation, using a building block with verified enantiomeric excess ensures that any observed impurity peaks in the final peptide chromatogram are not artifacts originating from the starting material. This is critical for meeting regulatory guidelines (e.g., ICH Q6A) on the control of stereoisomeric impurities in drug substances [4].

Structure-Activity Relationship (SAR) Studies Involving D-Leucine Residues

In medicinal chemistry SAR programs, the introduction of a D-leucine residue is often used to probe the stereochemical requirements of a biological target or to improve the metabolic stability of a lead peptide [5]. BOC-D-Leucine monohydrate provides a reliable, high-purity source of this unnatural amino acid for solid-phase synthesis. Its differentiation from the L-enantiomer via optical rotation and chiral HPLC ensures that the biological activity observed is unequivocally attributed to the D-stereoisomer, preventing misinterpretation of SAR data due to enantiomeric contamination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BOC-D-Leucine monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.